N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide
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Overview
Description
N-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)acetamide is a chemical compound with a unique structure that includes an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)acetamide typically involves the reaction of 4,4-dimethyl-4,5-dihydrooxazole with acetamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process often includes steps such as purification through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Various catalysts and reagents depending on the specific substitution desired.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: Another compound with an oxazoline ring, used in similar research applications.
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Shares structural similarities and is used in the synthesis of various derivatives.
Uniqueness
N-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)acetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple fields of research .
Properties
CAS No. |
62626-73-7 |
---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H14N2O2/c1-6(11)9-4-7-10-8(2,3)5-12-7/h4-5H2,1-3H3,(H,9,11) |
InChI Key |
ZZGXBPKZPCVYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC(CO1)(C)C |
Origin of Product |
United States |
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